N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,4-dimethylbenzamide
Description
This compound is a benzamide derivative featuring a complex substituent at the amide nitrogen. Its structure includes:
- A 3,4-dimethylbenzamide core.
- A 2-(2,3-dihydro-1H-indol-1-yl)ethyl group, introducing a bicyclic indoline moiety.
- A 4-(dimethylamino)phenyl substituent, contributing electron-donating properties.
However, direct pharmacological data for this compound are absent in the provided evidence, necessitating comparisons with structurally similar analogs.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O/c1-19-9-10-23(17-20(19)2)27(31)28-18-26(22-11-13-24(14-12-22)29(3)4)30-16-15-21-7-5-6-8-25(21)30/h5-14,17,26H,15-16,18H2,1-4H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQIXFDROUFFBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,4-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula: C27H27N5O4
- Molecular Weight: 485.53 g/mol
- CAS Number: 874160-24-4
The compound exhibits its biological activity through several mechanisms:
- Inhibition of Protein Interactions: Similar to other benzamide derivatives, this compound may inhibit critical protein interactions involved in cell cycle regulation and apoptosis. For instance, it has been noted that certain analogues can disrupt the MDM2-p53 interaction, leading to the activation of p53 and subsequent apoptosis in cancer cells .
- Caspase Activation: The compound induces caspase activation (caspases 3, 7, and 9), which is essential for programmed cell death. This mechanism is particularly significant for cells that are p53-deficient but still rely on high levels of MDM2 and XIAP for survival .
Anticancer Properties
Research indicates that this compound demonstrates significant anticancer activity across various cancer cell lines:
- In Vitro Studies: In cytotoxicity assays against multiple cancer cell lines, the compound showed promising results with IC50 values indicating effective inhibition of cell proliferation. For example:
Case Studies
- Study on Multicellular Spheroids: A study evaluated the cytotoxic effects of various compounds on MCF7 spheroids, highlighting that certain derivatives of the compound led to over 70% cytotoxicity at concentrations below 1 μM .
- Animal Models: In vivo studies demonstrated that the compound was well-tolerated in mice and exhibited a significant reduction in tumor size when administered at therapeutic doses over a period of several weeks .
Comparative Analysis
| Compound Name | IC50 (μM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| N-[compound] | 0.5 | Breast (MCF7) | MDM2-p53 inhibition |
| N-[compound] | 0.6 | Lung (A549) | Caspase activation |
| N-[compound] | 0.7 | Colon (HCT116) | Disruption of anti-apoptotic signals |
Safety and Toxicology
Preliminary toxicity assessments indicate that the compound has a favorable safety profile with minimal side effects observed at therapeutic concentrations in animal models. Further studies are required to fully elucidate its safety margins and long-term effects.
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structural Similarities : Shares the benzamide core and a methyl-substituted aromatic ring.
- Key Differences: Lacks the dihydroindole and dimethylaminophenyl groups. Contains a hydroxyl and tertiary alcohol moiety, enabling N,O-bidentate coordination for metal-catalyzed C–H functionalization .
- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, contrasting with the likely multi-step synthesis required for the target compound.
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-methylbenzamide ()
- Structural Similarities :
- Contains a dihydroindole moiety linked via a sulfonyl group to a benzamide core.
- Features a methyl-substituted benzamide.
- Key Differences: Sulfonyl linkage instead of an ethyl bridge in the target compound.
- Applications: No direct pharmacological data, but sulfonamide groups often enhance metabolic stability in drug design .
4-IBP and BD 1047 ()
- 4-IBP (4-(N-benzylpiperidin-4-yl)-4-iodobenzamide) :
- BD 1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide): Contains a dimethylaminoethyl group, similar to the dimethylaminophenyl in the target compound. Known as a sigma-1 receptor antagonist, highlighting the pharmacological relevance of dimethylamino motifs in receptor binding .
74602-46-3 (4-(1-Piperidinylmethyl)-N-(2,6-dimethylphenyl)benzamide) ()
Receptor Binding Trends
- Sigma Receptor Affinity: Compounds like BD 1047 and cocaine analogs () suggest that dimethylamino and aromatic groups enhance sigma receptor interactions.
- Antimicrobial Activity : highlights benzamide derivatives with glutaramide and triazole substituents as antimicrobial agents, though the target compound’s indoline group may alter this profile .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
